molecular formula C21H13N3O3 B1231207 2-{5-[2-(1H-Benzoimidazol-2-yl)-2-cyano-vinyl]-furan-2-yl}-benzoic acid

2-{5-[2-(1H-Benzoimidazol-2-yl)-2-cyano-vinyl]-furan-2-yl}-benzoic acid

Cat. No. B1231207
M. Wt: 355.3 g/mol
InChI Key: OXMPHBICAHAOIC-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-furanyl]benzoic acid is a member of benzimidazoles.

Scientific Research Applications

Synthesis Methods

  • Facile Synthesis Methods : A simple and efficient method has been developed for synthesizing compounds like 3-(5-amino-4-cyano-1H-imidazol-1-yl)-4-substituted benzoic acids, which are structurally similar to the compound . These compounds are obtained through intramolecular cyclization of amino methyleneaminobenzoic acids in the presence of a base (Barros et al., 2007).

  • Microwave Assisted Synthesis : Microwave irradiation has been used to enhance the reaction rate for synthesizing compounds like 4-[5-(6-cyano-5-oxo-3-phenyl-2-phenylimino-2,3,4,5,6,7-hexahydrothiazolo [4,5-b]pyridin-7-yl)furan-2-yl]benzoic acids, which is a process significantly faster than conventional methods (Sodha et al., 2003).

Biological Activities

  • Antimicrobial Activities : Compounds containing the benzoimidazole moiety, similar to the compound , have shown significant antimicrobial activities against various bacteria and fungi. This includes effectiveness against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeuroginosa, Candida albicans, and Aspergillus niger (Abd El-Meguid, 2014).

Additional Applications

  • Regioselective Synthesis : The compound and its analogs have been used in regioselective synthesis processes, such as the formation of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions (Quiroga et al., 2007).

  • Cross-Coupling Reactions : Derivatives of the compound have been utilized as ligands in copper-catalyzed cross-coupling reactions, showcasing their versatility in forming vinyl C-N and C-O bonds (Kabir et al., 2010).

properties

Molecular Formula

C21H13N3O3

Molecular Weight

355.3 g/mol

IUPAC Name

2-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C21H13N3O3/c22-12-13(20-23-17-7-3-4-8-18(17)24-20)11-14-9-10-19(27-14)15-5-1-2-6-16(15)21(25)26/h1-11H,(H,23,24)(H,25,26)/b13-11+

InChI Key

OXMPHBICAHAOIC-ACCUITESSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)C(=O)O

SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{5-[2-(1H-Benzoimidazol-2-yl)-2-cyano-vinyl]-furan-2-yl}-benzoic acid
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2-{5-[2-(1H-Benzoimidazol-2-yl)-2-cyano-vinyl]-furan-2-yl}-benzoic acid
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2-{5-[2-(1H-Benzoimidazol-2-yl)-2-cyano-vinyl]-furan-2-yl}-benzoic acid
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2-{5-[2-(1H-Benzoimidazol-2-yl)-2-cyano-vinyl]-furan-2-yl}-benzoic acid
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2-{5-[2-(1H-Benzoimidazol-2-yl)-2-cyano-vinyl]-furan-2-yl}-benzoic acid
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2-{5-[2-(1H-Benzoimidazol-2-yl)-2-cyano-vinyl]-furan-2-yl}-benzoic acid

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